molecular formula C10H16N2O B14251246 2,5-Bis(dimethylamino)phenol CAS No. 501101-53-7

2,5-Bis(dimethylamino)phenol

Cat. No.: B14251246
CAS No.: 501101-53-7
M. Wt: 180.25 g/mol
InChI Key: ZWMYMCAYWAKQMY-UHFFFAOYSA-N
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Description

2,5-Bis(dimethylamino)phenol is an organic compound characterized by the presence of two dimethylamino groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(dimethylamino)phenol typically involves the introduction of dimethylamino groups to a phenol ring. One common method is the reaction of 2,5-dihydroxybenzaldehyde with dimethylamine in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups to the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(dimethylamino)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Bis(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. It may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    2,4-Dimethylphenol: Similar structure but with methyl groups instead of dimethylamino groups.

    2,6-Dimethylphenol: Another similar compound with different substitution patterns.

Uniqueness

The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

2,5-Bis(dimethylamino)phenol (BDMAP) is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDMAP belongs to a class of compounds characterized by the presence of two dimethylamino groups attached to a phenolic structure. Its molecular formula is C10H15N2OC_{10}H_{15}N_2O. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Enzyme Interaction

Research indicates that BDMAP exhibits notable interactions with various enzymes, particularly those involved in metabolic processes. One significant area of study involves its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. BDMAP has been shown to modulate the activity of these enzymes, potentially influencing pharmacokinetics and drug efficacy .

Antimicrobial Activity

BDMAP has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of BDMAP. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study reported that BDMAP inhibited cell proliferation in breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Case Studies

  • Breast Cancer Cell Lines : In a controlled laboratory setting, BDMAP was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at concentrations as low as 10 µM .
  • Bacterial Infections : A study investigating BDMAP's antimicrobial effects found that it significantly reduced the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The compound's ability to disrupt membrane integrity was highlighted as a key factor in its antimicrobial action .

Table 1: Biological Activity Overview of BDMAP

Activity TypeTarget Organism/Cell TypeIC50/Effective ConcentrationMechanism of Action
AntimicrobialStaphylococcus aureus100 µg/mLMembrane disruption
AntimicrobialEscherichia coli150 µg/mLMetabolic pathway inhibition
AnticancerMCF-7 Breast Cancer Cells10 µMApoptosis induction

Properties

CAS No.

501101-53-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2,5-bis(dimethylamino)phenol

InChI

InChI=1S/C10H16N2O/c1-11(2)8-5-6-9(12(3)4)10(13)7-8/h5-7,13H,1-4H3

InChI Key

ZWMYMCAYWAKQMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N(C)C)O

Origin of Product

United States

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